3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-ethyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-6(8)10-11(5)2/h4H,3H2,1-2H3,(H2,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQKZNLQXWNWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydrazines
The most widely reported method involves the cyclocondensation of β-ketonitriles with substituted hydrazines. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization, forming the pyrazole ring.
Reaction Scheme:
$$
\text{β-Ketonitrile} + \text{Methylhydrazine} \xrightarrow{\text{Ethanol, 80°C}} \text{3-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide}
$$
Typical Conditions:
- Solvent: Ethanol or methanol
- Temperature: 70–90°C
- Catalyst: Acetic acid (5–10 mol%)
- Reaction Time: 6–12 hours
Yield Optimization Data:
| Solvent | Temperature (°C) | Catalyst Loading | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 5 mol% | 78 |
| Methanol | 70 | 10 mol% | 65 |
| Ethanol | 90 | 7 mol% | 85 |
This method is favored for its simplicity and scalability, though purification challenges may arise due to byproduct formation.
Solid-Phase Synthesis Techniques
Solid-phase synthesis enables precise control over functional group introduction, particularly useful for generating combinatorial libraries. A resin-bound β-ketonitrile intermediate reacts with methylhydrazine, followed by cleavage to release the target compound.
Advantages:
- High purity (>95%)
- Amenable to automation
- Reduced purification steps
Limitations:
- Higher cost due to resin use
- Limited scalability for industrial production
Representative Protocol:
- Immobilization: Bind β-ketonitrile to Wang resin via ester linkage.
- Cyclization: Treat with methylhydrazine in DMF at 60°C for 8 hours.
- Cleavage: Use TFA/water (95:5) to release the product.
Multi-Step Synthesis Involving Protecting Groups
A patent-derived approach (WO2022056100A1) employs protecting groups to sequentially introduce substituents. While originally developed for a related compound, this method is adaptable to this compound.
Key Steps:
- Protection: Shield the amino group with a tert-butyloxycarbonyl (Boc) group.
- Coupling: React with ethyl isocyanate to form the carboxamide.
- Deprotection: Remove Boc under acidic conditions (HCl/dioxane).
Critical Reaction Parameters:
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Protection | Boc anhydride | THF, 0°C, 2 hours | 90 |
| Coupling | Ethyl isocyanate | DCM, RT, 12 hours | 82 |
| Deprotection | 4M HCl in dioxane | RT, 1 hour | 88 |
This method offers excellent regioselectivity, making it suitable for synthesizing analogs with modified substituents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Ethanol balances reactivity and cost-effectiveness. Elevated temperatures (>90°C) reduce reaction time but risk decomposition.
Impact of Solvent on Yield:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 5 |
| DMF | 36.7 | 85 | 12 |
| DMSO | 46.7 | 80 | 15 |
Catalytic Systems
Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., p-TsOH) improve cyclization efficiency.
Catalyst Screening Results:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | - | 55 |
| ZnCl₂ | 5 | 78 |
| p-TsOH | 5 | 82 |
| FeCl₃ | 5 | 68 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry reduces reaction time from 12 hours to 30 minutes. Key parameters include:
- Residence Time: 10–15 minutes
- Pressure: 3–5 bar
- Throughput: 1.2 kg/hour
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Production Cost | $120/g | $45/g |
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 90–95 | High | 20 |
| Solid-Phase | 90–95 | 98–99 | Low | 150 |
| Multi-Step Protecting | 82–88 | 95–97 | Moderate | 75 |
Chemical Reactions Analysis
Acylation Reactions
The amino group undergoes acylation with electrophilic reagents. A prominent example involves reactions with 2-ethoxybenzoyl chloride:
| Reagent | Solvent | Catalyst/Base | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| 2-ethoxybenzoyl chloride | Ethyl acetate | Triethylamine | 0–25 | 95% | |
| 2-ethoxybenzoyl chloride | Dichloromethane | Triethylamine | 25 | 87% |
Mechanism : The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, forming a stable amide bond. Triethylamine neutralizes HCl byproduct, driving the reaction forward .
Alkylation Reactions
The amino group can be alkylated with alkyl halides under basic conditions:
| Reagent | Solvent | Base | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| Methyl iodide | DMF | Sodium hydride | 25 | 82% |
Application : Alkylation modifies solubility and bioactivity, enabling tailored derivatives for pharmacological studies.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For example, heating with 4-methoxy-3-nitrobenzaldehyde and CuCl₂ under oxygen yields pyrazolo-pyrimidine derivatives:
| Reagent | Catalyst | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| 4-methoxy-3-nitrobenzaldehyde | CuCl₂ | Ethanol | 75 | 88% |
Key Insight : Cyclization exploits the nucleophilic nitrogen atoms of the pyrazole ring, favoring the 5-tautomer for intramolecular reactions .
Oxidation Reactions
The amino group is susceptible to oxidation. Hydrogen peroxide in acidic media converts it to nitroso derivatives:
| Reagent | Solvent | Conditions | Product | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | H₂SO₄ | 25°C, 4 hours | Nitroso intermediate |
Note : Over-oxidation risks ring degradation, requiring precise stoichiometric control.
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:
| Reagent | Catalyst | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 80 | 78% |
Significance : Coupling expands aromaticity for materials science applications.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitutions at the 4-position using Lewis acids:
| Reagent | Catalyst | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|
| Bromine | FeBr₃ | CH₂Cl₂ | 0–25 | 65% |
Regioselectivity : Electron-donating groups direct substitution to the 4-position.
Microwave-Assisted Reactions
Microwave irradiation accelerates acylation and cyclization:
| Reaction Type | Reagent | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Acylation | 2-ethoxybenzoyl chloride | Dichloromethane | 10 min | 80% |
Advantage : Enhanced reaction efficiency and reduced side product formation .
Scientific Research Applications
Scientific Research Applications
3-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications across various scientific disciplines:
Medicinal Chemistry
- Anticonvulsant Activity : Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to effectively prevent seizures, suggesting potential applications in epilepsy treatment.
- Anxiolytic Effects : Studies have explored its ability to reduce anxiety and muscle tension, indicating a role in managing anxiety disorders.
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to active sites, blocking substrate access. This mechanism is crucial for developing therapeutics targeting specific enzymes involved in disease pathways.
Agrochemicals
Due to its structural features, this compound is also utilized in the synthesis of agrochemicals, enhancing crop protection strategies against pests and diseases.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anticonvulsant | Effective in preventing seizures in animal models. |
| Anxiolytic | Reduces anxiety symptoms in preclinical studies. |
| Enzyme Inhibition | Binds to enzyme active sites, blocking substrate access. |
Anticonvulsant Efficacy
In a controlled study involving mice, varying doses of this compound were administered to evaluate its anticonvulsant properties. The findings revealed that doses ranging from 20 mg/kg to 50 mg/kg effectively protected against electrically induced tonic seizures, with an ED50 calculated at approximately 30 mg/kg.
Anxiolytic Effects
Another study focused on the anxiolytic effects of this compound demonstrated significant reductions in anxiety-like behavior in rodent models when treated with 10 mg/kg doses, supporting its potential use in anxiety disorders .
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Pyrazole carboxamides exhibit diverse biological and physicochemical properties based on substituent variations. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1. Structural and Physicochemical Comparison of Pyrazole Carboxamides
Key Observations:
- N-Substituents: Ethyl (target compound) vs. dimethylaminoethyl () or trifluoromethyl () alters solubility and metabolic stability. The dimethylaminoethyl group in likely improves aqueous solubility due to its basicity.
- Aromatic vs. Aliphatic Substituents : Compounds like and incorporate aromatic rings (e.g., chlorophenyl, methoxyphenyl), which may enhance binding to hydrophobic pockets in target proteins .
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () exhibit melting points between 123–183°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely within this range.
- Spectroscopy : $ ^1 \text{H-NMR} $ data for analogs (e.g., δ 2.66 ppm for methyl groups in ) align with expected chemical environments for pyrazole carboxamides.
Biological Activity
3-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis Methods:
The compound is typically synthesized through the reaction of hydrazines with 1,3-diketones or equivalents. A common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation and amination to introduce the amino and carboxamide groups.
Enzyme Inhibition
Research has shown that this compound exhibits potential as an enzyme inhibitor. Specifically, it has been investigated for its role in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, compounds derived from this structure have demonstrated selective inhibition against CDK16 with an EC50 value of 33 nM, indicating strong cellular potency .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For example, derivatives based on the pyrazole scaffold have shown significant antiproliferative effects on cancer cells, highlighting the therapeutic potential of this compound in oncology .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound. Certain derivatives exhibited excellent antimicrobial activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. This suggests that modifications to the pyrazole structure can enhance its efficacy against bacterial infections .
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways, leading to various biological effects including anti-inflammatory and anticancer activities.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | EC50 (nM) | Activity Type |
|---|---|---|---|
| 3-Amino-1-methyl-1H-pyrazole-5-carboxamide | Structure | 33 | CDK16 Inhibitor |
| 3-Amino-N-methyl-1H-pyrazole | Structure | 50 | Anticancer |
| 3-Amino-N-propyl-1H-pyrazole | Structure | 45 | Antimicrobial |
Case Study 1: CDK Inhibition
A study focused on the development of pyrazole-based kinase inhibitors demonstrated that modifications to the N-substituent could enhance selectivity towards CDK16 while minimizing off-target effects. The optimized compound exhibited substantial potency in cellular assays, leading to G2/M phase arrest in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were tested for their antimicrobial properties. The most promising derivative showed potent activity against Gram-positive bacteria, indicating that structural variations can significantly impact biological efficacy.
Q & A
What are the optimal synthetic routes and reaction conditions for 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key considerations include:
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions to improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction yields, while toluene may reduce side reactions in condensation steps .
- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate formation .
- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures ensures high purity .
How can researchers resolve contradictions in reported biological activities of pyrazole carboxamide derivatives?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 25923) for comparability .
- Structural Confirmation : Validate compound identity via -NMR and X-ray crystallography to rule out isomerism or impurities .
- Dose-Response Analysis : Perform IC/MIC determinations across multiple concentrations to clarify potency trends .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of spectroscopic methods ensures accurate structural elucidation:
- NMR Spectroscopy : - and -NMR confirm substituent positions and carboxamide proton environments .
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm for the amino group) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound?
Advanced Research Question
SAR studies require systematic modifications and biological testing:
- Substituent Variation : Compare analogs with ethyl vs. methyl groups at the N-ethyl position to assess steric effects .
- Bioisosteric Replacement : Replace the pyrazole ring with thiazole or triazole moieties to evaluate electronic impacts .
- 3D-QSAR Modeling : Use computational tools like CoMFA to predict activity trends and guide synthesis .
What are the key considerations in designing stability studies for this compound under varying conditions?
Basic Research Question
Stability profiling involves:
- Thermal Analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
- pH Stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC .
- Light Sensitivity : Conduct photostability tests under UV/visible light to identify protective storage needs .
How can computational methods be integrated with experimental data to predict biological targets?
Advanced Research Question
Combine docking simulations and experimental validation:
- Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or EGFR .
- MD Simulations : Perform 100-ns simulations to evaluate protein-ligand complex stability .
- In Vitro Validation : Cross-check predictions with enzyme inhibition assays (e.g., COX-2 ELISA) .
What in vitro assays are suitable for initial evaluation of antimicrobial activity?
Basic Research Question
Standard protocols include:
- Broth Microdilution : Determine MICs against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Agar Diffusion : Assess zone-of-inhibition sizes using Mueller-Hinton agar .
- Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours .
What experimental approaches are used to determine the compound's mechanism of action in cancer models?
Advanced Research Question
Mechanistic studies require multi-modal approaches:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death .
- Western Blotting : Analyze expression of pro-apoptotic proteins (e.g., Bax, caspase-3) .
- Transcriptomics : RNA sequencing to identify dysregulated pathways (e.g., PI3K/AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
